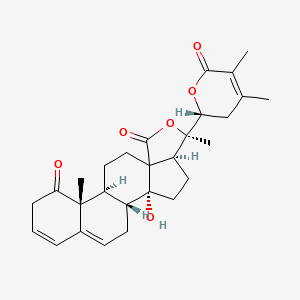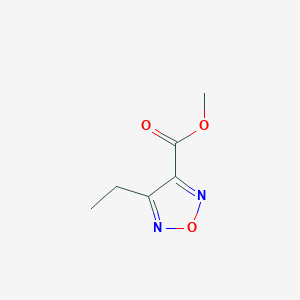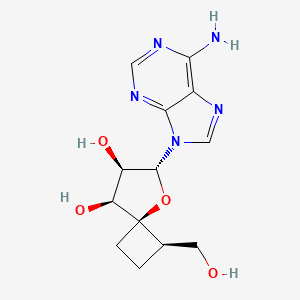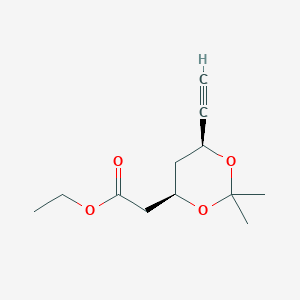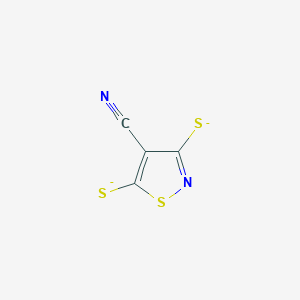
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate is a chemical compound with the molecular formula C4N2S3•2Na•4H2O. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a cyano group and two thiolate groups attached to an isothiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate typically involves the reaction of 4-cyanoisothiazole with sodium thiolate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the hydrate form.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolate groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted isothiazoles.
Aplicaciones Científicas De Investigación
Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the inhibition of enzyme activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparación Con Compuestos Similares
- Disodium 4-cyanoisothiazole-3,5-dithiolate
- Sodium 4-cyanoisothiazole-3,5-bis(thiolate)
- Disodium:4-cyano-1,2-thiazole-3,5-dithiolate:tetrahydrate
Comparison: Sodium 4-cyanoisothiazole-3,5-bis(thiolate) hydrate is unique due to its hydrate form, which can influence its reactivity and solubility. Compared to its anhydrous counterparts, the hydrate form may have different physical properties and stability, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C4N2S3-2 |
|---|---|
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
4-cyano-1,2-thiazole-3,5-dithiolate |
InChI |
InChI=1S/C4H2N2S3/c5-1-2-3(7)6-9-4(2)8/h8H,(H,6,7)/p-2 |
Clave InChI |
LTQJEHXKCKJJSU-UHFFFAOYSA-L |
SMILES canónico |
C(#N)C1=C(SN=C1[S-])[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


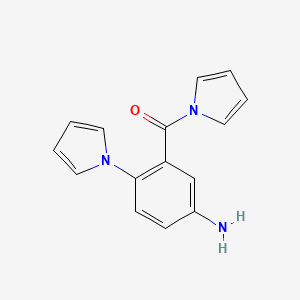
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)
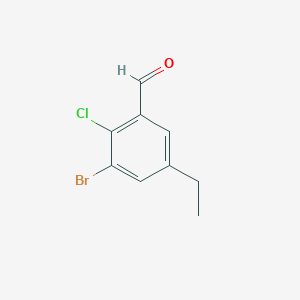
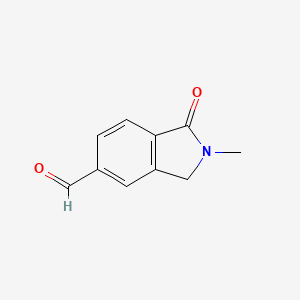
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
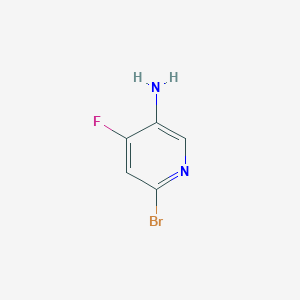
![4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride](/img/structure/B13908333.png)
